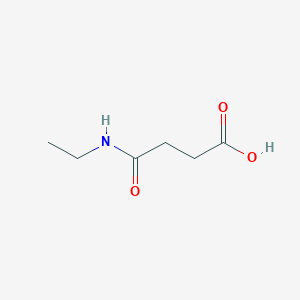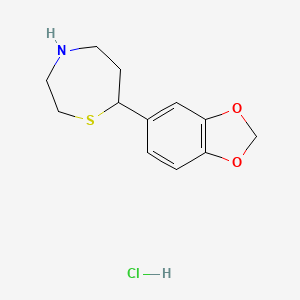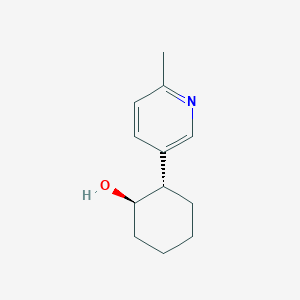
Acide 3-(éthylcarbamoyl)propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylcarbamoyl)propanoic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of propanoic acid, where an ethylcarbamoyl group is attached to the third carbon atom of the propanoic acid chain
Applications De Recherche Scientifique
3-(Ethylcarbamoyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly as an inhibitor of certain enzymes.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
Target of Action
3-(Ethylcarbamoyl)propanoic Acid is a derivative of propanoic acid . It has been evaluated as an inhibitor of human Prolyl Hydroxylase Domain (PHD-2) enzymes . PHD-2 is a key enzyme involved in the regulation of Hypoxia-Inducible Factor (HIF), which plays a crucial role in cellular responses to low oxygen conditions .
Mode of Action
The compound interacts with PHD-2, inhibiting its activity . This inhibition can lead to the stabilization of HIF, which in turn can influence various cellular processes, including angiogenesis, erythropoiesis, and cellular metabolism .
Biochemical Pathways
The inhibition of PHD-2 by 3-(Ethylcarbamoyl)propanoic Acid affects the HIF pathway . Under normal oxygen conditions, PHD-2 hydroxylates HIF, marking it for degradation. When PHD-2 is inhibited, HIF is stabilized and can translocate to the nucleus, where it acts as a transcription factor for various genes involved in cellular responses to hypoxia .
Pharmacokinetics
It’s worth noting that the compound’s bioavailability, absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its therapeutic potential .
Result of Action
The molecular effects of 3-(Ethylcarbamoyl)propanoic Acid’s action primarily involve the modulation of the HIF pathway . On a cellular level, this can lead to changes in gene expression profiles, influencing processes such as cell survival, angiogenesis, and energy metabolism .
Action Environment
Environmental factors, particularly the gut microbiota, can influence the action of 3-(Ethylcarbamoyl)propanoic Acid . The gut microbiota plays a crucial role in the metabolism of various compounds, potentially affecting their bioavailability and efficacy . Furthermore, factors such as diet, lifestyle, and disease state can alter the gut microbiota composition, thereby potentially influencing the action of 3-(Ethylcarbamoyl)propanoic Acid .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 3-(Ethylcarbamoyl)propanoic Acid are not well-studied. It can be inferred from its structure that it may participate in reactions similar to those of other carboxylic acids. Carboxylic acids are known to participate in a variety of biochemical reactions, including esterification, amide formation, and decarboxylation
Cellular Effects
For example, they can act as signaling molecules, influence gene expression, and participate in cellular metabolism
Molecular Mechanism
As a carboxylic acid, it may participate in reactions involving the carboxyl group, such as forming esters or amides, or undergoing decarboxylation
Subcellular Localization
Future studies would need to investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylcarbamoyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of ethylamine with acrylonitrile to form 3-(ethylamino)propionitrile, which is then hydrolyzed to yield 3-(ethylcarbamoyl)propanoic acid. The reaction conditions typically involve the use of a strong acid or base to facilitate the hydrolysis process.
Industrial Production Methods
In an industrial setting, the production of 3-(ethylcarbamoyl)propanoic acid may involve the catalytic hydrogenation of ethyl acrylate followed by the reaction with ammonia to form the desired product. This method allows for large-scale production with high efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethylcarbamoyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The ethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of 3-(ethylcarbamoyl)propanoic acid, such as amines, carboxylic acids, and substituted carbamoyl compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Carbamoylpropanoic acid: Lacks the ethyl group, making it less hydrophobic.
3-(Methylcarbamoyl)propanoic acid: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.
3-(Butylcarbamoyl)propanoic acid: Has a longer alkyl chain, increasing its hydrophobicity and altering its chemical properties.
Uniqueness
3-(Ethylcarbamoyl)propanoic acid is unique due to its specific ethylcarbamoyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in biochemical research.
Propriétés
IUPAC Name |
4-(ethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-2-7-5(8)3-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMGZVKGWSZOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(6-bromopyridin-3-yl)sulfonyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2508105.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2508108.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2508109.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea](/img/structure/B2508111.png)
![N-[1-(Oxan-4-yl)propan-2-yl]but-2-ynamide](/img/structure/B2508112.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B2508118.png)
![2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2508121.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide](/img/structure/B2508122.png)
